

Application Notes and Protocols: (-)-GSK598809 in Binge Eating Disorder Research

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Compound of Interest

Compound Name: (-)-GSK598809

Cat. No.: B3182510

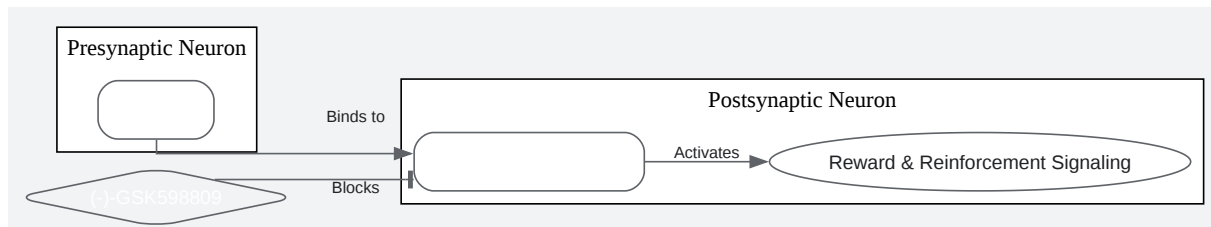
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Introduction

(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor.^[1] The dopamine D3 receptor is implicated in the brain's reward and reinforcement pathways, making it a compelling target for investigating treatments for substance use disorders and, by extension, binge eating disorder (BED).^{[2][3][4]} Research suggests that antagonizing the D3 receptor could modulate the motivational aspects of food consumption and reduce cravings, offering a potential therapeutic avenue for BED.^{[5][6]} These notes provide an overview of the application of **(-)-GSK598809** in preclinical and clinical research related to disordered eating behaviors.

Mechanism of Action

(-)-GSK598809 functions as a selective antagonist at the dopamine D3 receptor. Its high selectivity for the D3 receptor over the D2 receptor is a key characteristic, potentially minimizing the motor side effects often associated with D2 receptor antagonists.^[1] By blocking the D3 receptor, **(-)-GSK598809** is thought to modulate the dopaminergic signaling that drives reward-seeking behaviors, including the compulsive consumption of palatable food observed in binge eating.



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Dopamine D3 Receptor Antagonism by (-)-GSK598809

Quantitative Data Summary

The following table summarizes key quantitative data for (-)-GSK598809 based on available research.

| Parameter | Value | Reference |
|--------------------------|-----------------------------|-----------|
| Binding Affinity (Ki) | | |
| Dopamine D3 Receptor | 6.2 nM | [1] |
| Dopamine D2 Receptor | 740 nM | [1] |
| Selectivity | ~120-fold for D3 over D2 | [1] |
| Clinical Dose (Oral) | 175 mg (single dose) | [6][7] |
| Receptor Occupancy | 72% to 89% at a single dose | [1] |
| Plasma Half-life | Approximately 20 hours | [7] |
| Time to Max Plasma Conc. | 2-3 hours post-dose | [7] |

Experimental Protocols

Assessing Attentional Bias to Food Cues

This protocol is adapted from a study investigating the effects of (-)-GSK598809 on attentional bias to palatable food cues in overweight and obese individuals with binge and emotional

eating behaviors.[6]

Objective: To determine if **(-)-GSK598809** reduces attentional bias towards food-related stimuli.

Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[6]

Participants: Overweight to obese individuals who report binge and emotional eating.[6]

Treatment:

- Active: Single oral dose of 175 mg **(-)-GSK598809**. [6]
- Control: Placebo. [6]
- A washout period of at least 7 days should separate the two treatment conditions. [6]

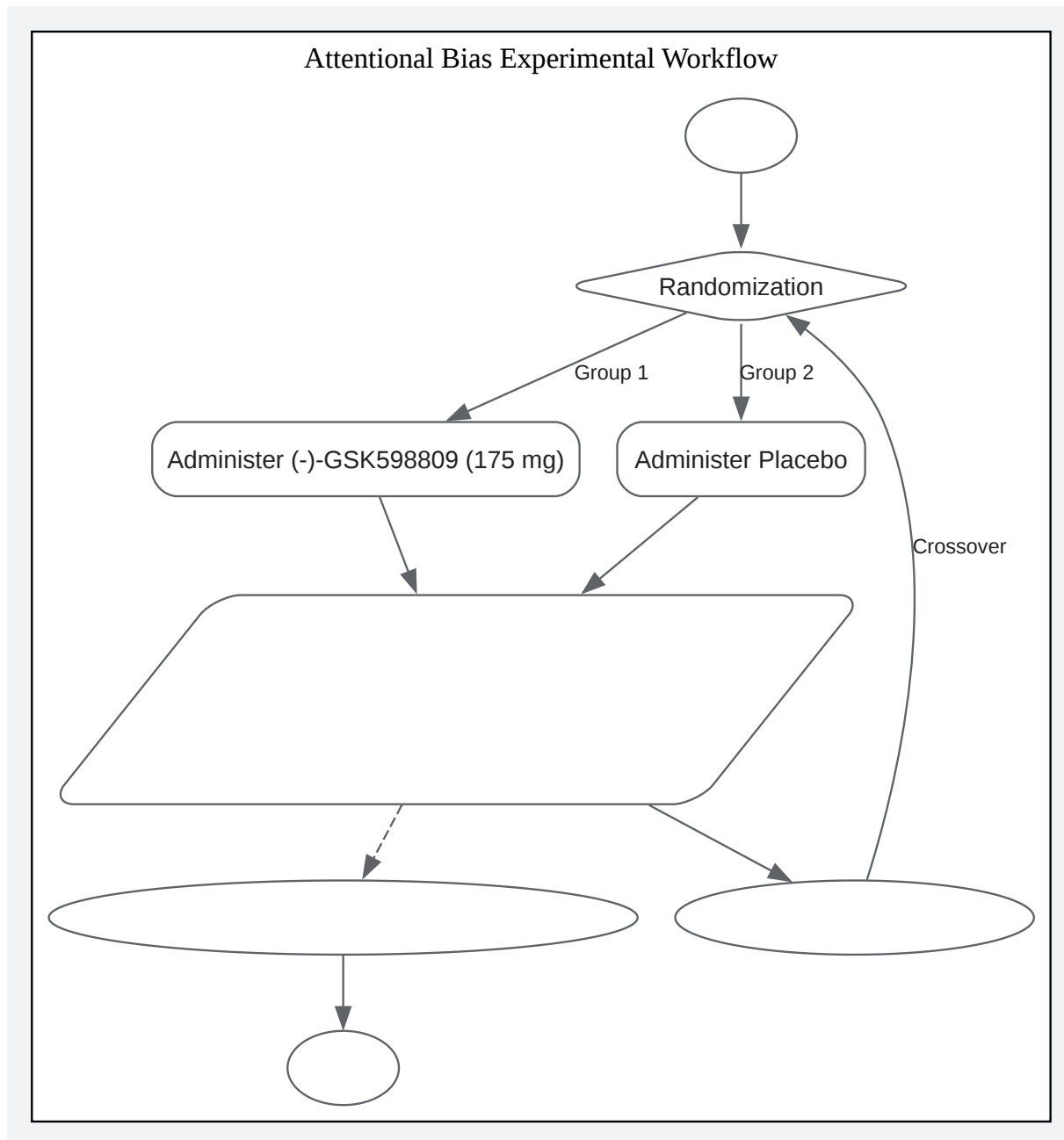
Procedure:

- Administer the assigned treatment (**(-)-GSK598809** or placebo).
- Conduct behavioral assessments at the time of peak plasma concentration (approximately 2-3 hours post-dose).
- Utilize established cognitive tasks to measure attentional bias, such as:
 - Food Stroop Task: Participants are shown names of foods and neutral objects printed in different colors. They are instructed to name the color of the ink, ignoring the word itself. Increased latency in naming the color for food words compared to neutral words indicates an attentional bias.
 - Visual Probe Task: Two images (one food-related, one neutral) are briefly presented on a screen, followed by a probe (e.g., a dot) in the location of one of the images. Participants must respond to the probe as quickly as possible. Faster reaction times to probes replacing food images suggest an attentional bias towards those images.

Primary Outcome Measures:

- Reaction times and interference scores on the Food Stroop task.

- Reaction times to probes following food versus neutral cues on the visual probe task.



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Crossover Design for Attentional Bias Study

Investigating Neural Responses to Food Reward using fMRI

This protocol is based on a study designed to examine the effects of **(-)-GSK598809** on neural and behavioral responses to food reward and reinforcement.^[5]

Objective: To investigate how **(-)-GSK598809** modulates brain activity in response to food cues and during reward anticipation.

Design: A single-blind, randomized, placebo-controlled, two-period crossover fMRI study.^[5]

Participants: Overweight and obese subjects.^[5]

Treatment:

- Active: Single oral dose of **(-)-GSK598809**.
- Control: Placebo.

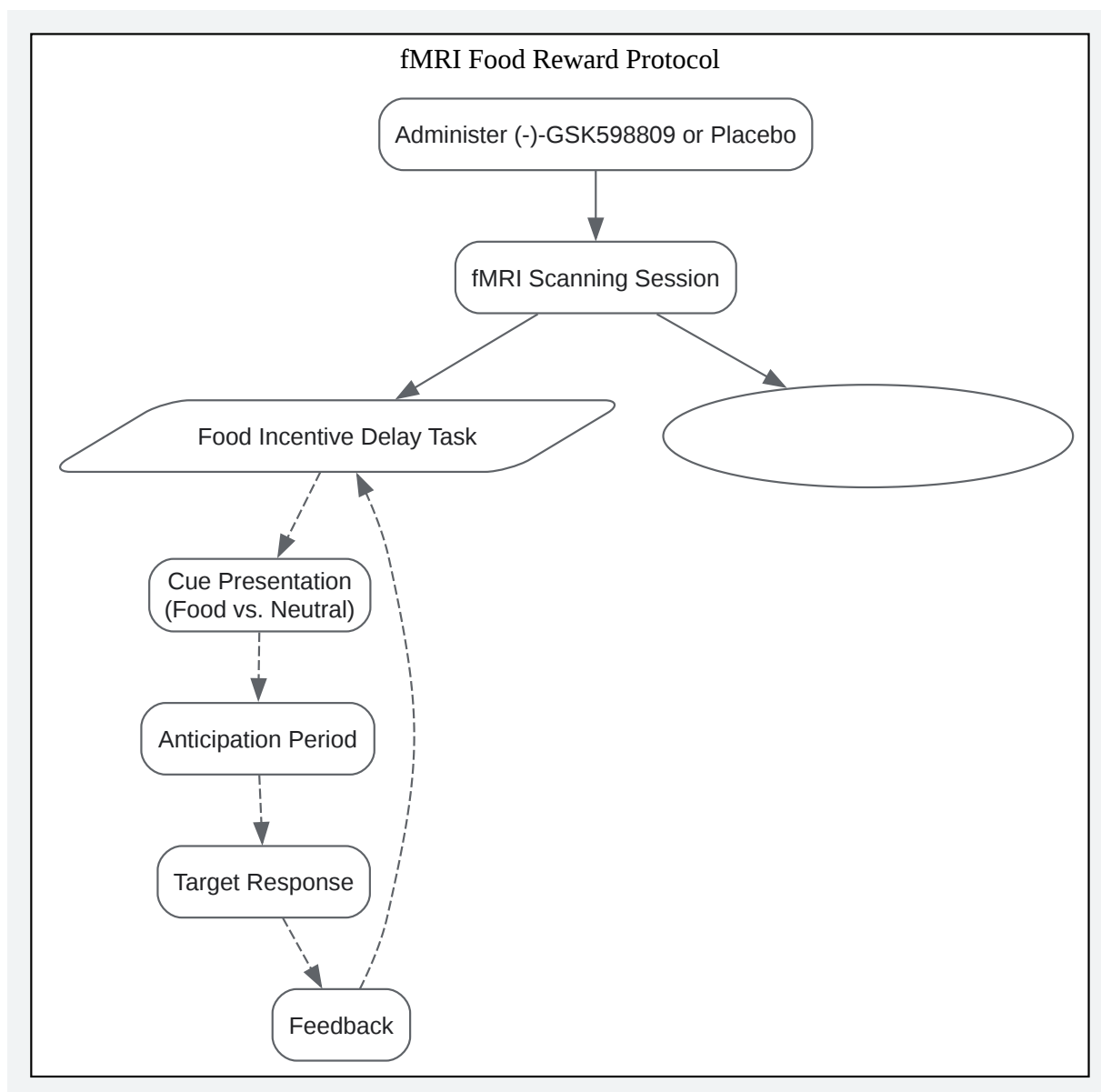
Procedure:

- Participants are administered the study drug (**(-)-GSK598809** or placebo).
- During the fMRI scan, participants perform tasks designed to probe reward processing. An example is the Monetary Incentive Delay (MID) task, which can be adapted for food rewards.
 - Food Incentive Delay Task:
 - Cue Phase: Participants are shown cues indicating the potential for a palatable food reward, a neutral outcome, or no outcome.
 - Anticipation Phase: A period of delay where the participant anticipates the upcoming target.
 - Target Phase: A target appears on the screen, and the participant must respond quickly to "win" the food reward.
 - Outcome Phase: Feedback is provided on whether the reward was earned.

- fMRI data is acquired throughout the task to measure blood-oxygen-level-dependent (BOLD) signals in brain regions of interest (e.g., ventral striatum, ventral pallidum, substantia nigra).
[8]

Primary Outcome Measures:

- BOLD signal changes in reward-related brain regions during the anticipation of food rewards.
- Correlation of neural activity with behavioral measures of food craving and consumption.



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Workflow for fMRI Study on Food Reward

Safety and Tolerability

In clinical trials, single oral doses of **(-)-GSK598809** have been generally well-tolerated.[7] Reported side effects include headache, dizziness, and somnolence.[7] Notably, it did not produce sedation or extrapyramidal symptoms commonly associated with D2 receptor antagonists.[1] However, cardiovascular side effects, specifically an increase in blood pressure, have been observed, particularly at high doses and in the presence of cocaine.[1][2][3] This finding has tempered enthusiasm for its development in substance use disorders and necessitates careful cardiovascular monitoring in any clinical investigation.[2][3][9]

Disclaimer: These application notes and protocols are for research purposes only and are based on previously conducted studies. Any new research involving **(-)-GSK598809** must be conducted under the approval of an appropriate institutional review board (IRB) and in accordance with all applicable regulations. The safety and efficacy of **(-)-GSK598809** for the treatment of binge eating disorder have not been definitively established.

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